Cloral betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a betaine complex of trimethylglycine with chloral hydrate, which acts as an extended-acting formulation of chloral hydrate. This compound is metabolized into trichloroethanol, which is responsible for most or all of its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloral betaine is synthesized by combining trimethylglycine (betaine) with chloral hydrate. The reaction typically involves mixing equimolar amounts of these two compounds in an aqueous solution. The reaction proceeds at room temperature and results in the formation of chloral betaine as a crystalline solid .
Industrial Production Methods
Industrial production of chloral betaine follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Chloral betaine undergoes several types of chemical reactions, including:
Hydrolysis: Chloral betaine can hydrolyze in the presence of water to form chloral hydrate and betaine.
Oxidation: The compound can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Chloral betaine can be reduced to form trichloroethanol, which is its active metabolite.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Chloral hydrate and betaine.
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Scientific Research Applications
Chloral betaine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on the central nervous system and its potential use as a sedative-hypnotic agent.
Medicine: Investigated for its therapeutic potential in treating insomnia and other sleep disorders.
Industry: Utilized in the production of other pharmaceuticals and as a stabilizing agent in various formulations
Mechanism of Action
Chloral betaine exerts its effects through its active metabolite, trichloroethanol. The proposed mechanisms include:
Potentiation of γ-Aminobutyric acid type A (GABA-A) receptors: Enhances the inhibitory effects of GABA, leading to sedation and hypnosis.
Inhibition of excitatory amino acid-activated currents: Mediated by N-methyl-D-aspartate (NMDA) receptors.
Allosteric modulation of the 5-hydroxytryptamine three receptor: Affects the depolarization of the vagus nerve
Comparison with Similar Compounds
Chloral betaine is unique compared to other sedative-hypnotic compounds due to its extended-acting formulation and its metabolism to trichloroethanol. Similar compounds include:
Chloral hydrate: A direct precursor to chloral betaine, used as a sedative-hypnotic.
Dichloralphenazone: Another sedative-hypnotic compound with similar effects.
Trichloroethanol: The active metabolite of chloral betaine and chloral hydrate
Chloral betaine’s uniqueness lies in its combination with betaine, which provides a more extended duration of action compared to chloral hydrate alone .
Properties
CAS No. |
2218-68-0 |
---|---|
Molecular Formula |
C7H14Cl3NO4 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |
InChI Key |
ONAOIDNSINNZOA-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Appearance |
Solid powder |
melting_point |
122.5-124.4 |
2218-68-0 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.